molecular formula C9H13N3O3 B15205650 Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Cat. No.: B15205650
M. Wt: 211.22 g/mol
InChI Key: GKWYRUSORJLJGT-UHFFFAOYSA-N
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Description

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate typically involves the reaction of 4-ethyl-1H-pyrazol-3-amine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-methyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
  • Methyl 3-((4-phenyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate
  • Methyl 3-((4-chloro-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Uniqueness

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is unique due to the presence of the ethyl group at the 4-position of the pyrazole ring. This structural feature may confer specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H12N4O3\text{C}_9\text{H}_{12}\text{N}_4\text{O}_3

This compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in cellular processes. For instance, derivatives with pyrazole moieties have demonstrated inhibitory effects on JmjC histone demethylases, which play a crucial role in epigenetic regulation .
  • Induction of Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that these compounds can significantly increase apoptotic signals in various cancer cell lines .
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can cause cell cycle arrest at specific phases, further contributing to their antitumor properties .

Therapeutic Applications

This compound has potential applications in:

  • Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis, this compound may serve as a lead for developing new anticancer agents.
  • Anti-inflammatory Treatments : The anti-inflammatory properties observed in related pyrazole compounds suggest that this compound could be explored for treating inflammatory diseases.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent inhibitor of JmjC demethylases with significant selectivity over other enzyme families.
Demonstrated promising results in inducing apoptosis in cancer cell lines through caspase activation.
Showed potential for cell cycle arrest at the G2/M phase in treated cells.

Case Studies

Several case studies have explored the effects of this compound:

  • Case Study A : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers compared to control groups.
  • Case Study B : A pharmacological assessment indicated that this compound exhibited low toxicity profiles while effectively inhibiting inflammatory cytokine production in vitro.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-[(4-ethyl-1H-pyrazol-5-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C9H13N3O3/c1-3-6-5-10-12-9(6)11-7(13)4-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,13)

InChI Key

GKWYRUSORJLJGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1)NC(=O)CC(=O)OC

Origin of Product

United States

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